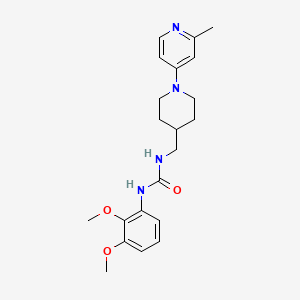
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, with the CAS number 2034530-66-8, is a synthetic compound notable for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its pharmacological implications and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N4O3, with a molecular weight of 384.5 g/mol. The structure features a dimethoxyphenyl group and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034530-66-8 |
| Molecular Formula | C21H28N4O3 |
| Molecular Weight | 384.5 g/mol |
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin . The mechanism of action appears to involve apoptosis induction through interaction with specific cellular pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. In particular, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the context of neurodegenerative diseases such as Alzheimer's . Such inhibition could potentially lead to improved cognitive function by enhancing acetylcholine levels in the brain.
The biological activity of this compound is primarily attributed to its structural features, which facilitate binding to target proteins. The piperidine ring enhances lipophilicity, allowing better penetration into biological membranes and interaction with intracellular targets. Molecular docking studies suggest that the compound can effectively bind to active sites of specific enzymes, modulating their activity .
In Vivo Studies
In vivo studies have shown promising results regarding the anti-inflammatory effects of related compounds. For example, compounds derived from similar structures exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation markers in animal models . These findings support the potential use of this compound in treating inflammatory conditions.
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of this compound possess varying degrees of activity. The most active derivatives showed IC50 values lower than those of established chemotherapeutic agents, indicating their potential as novel anticancer drugs .
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-13-17(7-10-22-15)25-11-8-16(9-12-25)14-23-21(26)24-18-5-4-6-19(27-2)20(18)28-3/h4-7,10,13,16H,8-9,11-12,14H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKHBWLUZCSNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














